![molecular formula C19H15ClN2O B14293491 (E)-1-[4-(Benzyloxy)-3-chlorophenyl]-2-phenyldiazene CAS No. 113802-39-4](/img/structure/B14293491.png)
(E)-1-[4-(Benzyloxy)-3-chlorophenyl]-2-phenyldiazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-[4-(Benzyloxy)-3-chlorophenyl]-2-phenyldiazene is an organic compound that belongs to the class of diazenes. This compound is characterized by the presence of a diazene group (-N=N-) connected to a benzene ring substituted with a benzyloxy group and a chlorine atom. The compound’s structure and functional groups make it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(Benzyloxy)-3-chlorophenyl]-2-phenyldiazene typically involves the following steps:
Formation of the Benzyloxy Intermediate: The initial step involves the preparation of 4-(benzyloxy)-3-chlorobenzene. This can be achieved through the nucleophilic aromatic substitution reaction of 4-chloro-3-nitrobenzene with benzyl alcohol in the presence of a base such as potassium carbonate.
Reduction of the Nitro Group: The nitro group in the intermediate is then reduced to an amine using a reducing agent like iron powder in acidic conditions.
Diazotization: The amine group is converted to a diazonium salt by treating it with sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: Finally, the diazonium salt is coupled with benzene to form the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[4-(Benzyloxy)-3-chlorophenyl]-2-phenyldiazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction of the diazene group can be achieved using reducing agents like sodium borohydride or hydrogen in the presence of a palladium catalyst, leading to the formation of hydrazines.
Substitution: The benzyloxy and chloro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinones.
Reduction: Hydrazines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
(E)-1-[4-(Benzyloxy)-3-chlorophenyl]-2-phenyldiazene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-1-[4-(Benzyloxy)-3-chlorophenyl]-2-phenyldiazene involves its interaction with molecular targets and pathways in biological systems. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. Additionally, it can interact with enzymes and proteins, modulating their activity and affecting various cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-[4-(Benzyloxy)-3-methoxyphenyl]-2-phenyldiazene
- (E)-1-[4-(Benzyloxy)-3-nitrophenyl]-2-phenyldiazene
- (E)-1-[4-(Benzyloxy)-3-fluorophenyl]-2-phenyldiazene
Uniqueness
(E)-1-[4-(Benzyloxy)-3-chlorophenyl]-2-phenyldiazene is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity compared to its analogs. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications.
Properties
CAS No. |
113802-39-4 |
|---|---|
Molecular Formula |
C19H15ClN2O |
Molecular Weight |
322.8 g/mol |
IUPAC Name |
(3-chloro-4-phenylmethoxyphenyl)-phenyldiazene |
InChI |
InChI=1S/C19H15ClN2O/c20-18-13-17(22-21-16-9-5-2-6-10-16)11-12-19(18)23-14-15-7-3-1-4-8-15/h1-13H,14H2 |
InChI Key |
IXGIKVZEJRRXHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)N=NC3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(Diethylamino)phenyl]-N,N-diethyl-1,3,4-thiadiazol-2-amine](/img/structure/B14293417.png)
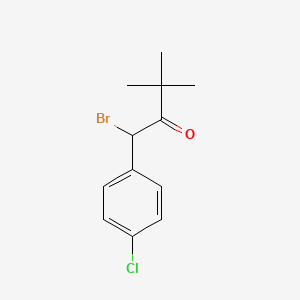
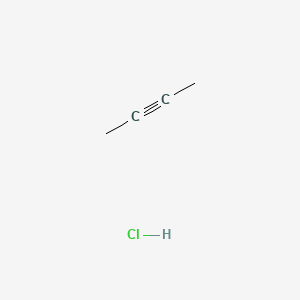
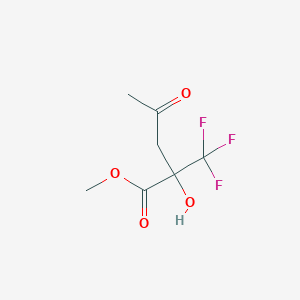
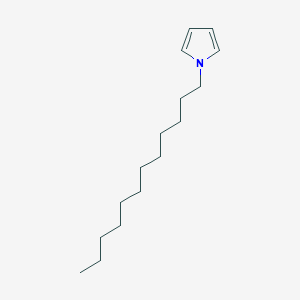
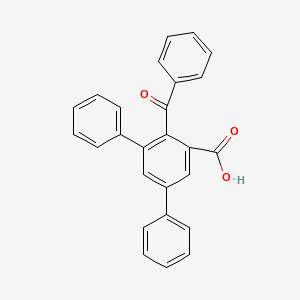
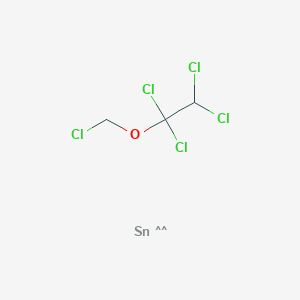
![{[2-(4-Aminophenyl)ethyl]amino}methanol](/img/structure/B14293459.png)
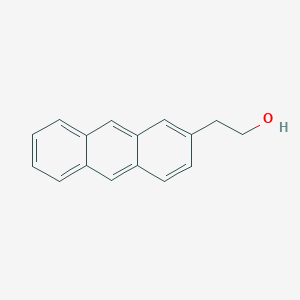
![2,5-Diphenyl-3-[4-(2-phenylethenyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B14293470.png)

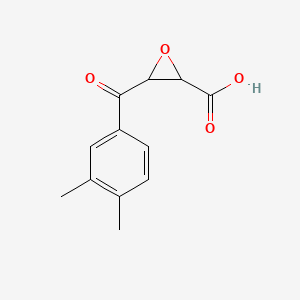
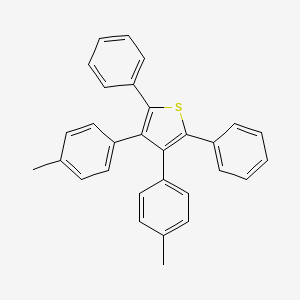
![Ethyl 1-[tri(propan-2-yl)silyl]-1H-indole-4-carboxylate](/img/structure/B14293496.png)
